molecular formula C12H10N2S B3049074 Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- CAS No. 19257-96-6

Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-

Cat. No.: B3049074
CAS No.: 19257-96-6
M. Wt: 214.29 g/mol
InChI Key: HJZFRTWOBAEOBQ-UHFFFAOYSA-N
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Description

Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- is a heterocyclic compound that features a fused benzene and thiazole ring with a pyridine substituent. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- typically involves the condensation of 2-aminothiophenol with pyridine-2-carboxaldehyde under acidic or basic conditions. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as samarium triflate, can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in the development of new pharmaceuticals, particularly for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing.

Mechanism of Action

The mechanism of action of Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Benzothiazole: Lacks the pyridine substituent and has different chemical properties.

    Benzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.

    Thiazole: A simpler structure without the fused benzene ring.

Uniqueness: Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- is unique due to its fused ring structure and the presence of a pyridine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-pyridin-2-yl-2,3-dihydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8,12,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZFRTWOBAEOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388256
Record name Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19257-96-6
Record name Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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